REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][O:4][CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([OH:13])=[O:12])[CH2:7][CH2:6]1.[CH3:14]O>>[OH:1][CH2:2][CH2:3][O:4][CH:5]1[CH2:10][CH2:9][CH:8]([C:11]([O:13][CH3:14])=[O:12])[CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOC1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at +64° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
200 mg of Dowex 50 WX8-100 ion exchanger (washed beforehand 7× with in each case 20 ml of 2 M hydrochloric acid
|
Type
|
ADDITION
|
Details
|
7× with in each case 20 ml of methanol) are added
|
Type
|
FILTRATION
|
Details
|
the ion exchanger is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product is directly used in the next reaction without further purification
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
OCCOC1CCC(CC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |